![molecular formula C13H26O11 B14306114 Acetic acid;[3,4-dihydroxy-2-(hydroxymethyl)butyl] acetate CAS No. 123351-67-7](/img/structure/B14306114.png)
Acetic acid;[3,4-dihydroxy-2-(hydroxymethyl)butyl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;[3,4-dihydroxy-2-(hydroxymethyl)butyl] acetate is a chemical compound with a complex structure that includes both acetic acid and a substituted butyl acetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[3,4-dihydroxy-2-(hydroxymethyl)butyl] acetate typically involves the esterification of acetic acid with a suitable alcohol derivative. The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production. The use of advanced catalysts and optimized reaction conditions can further enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;[3,4-dihydroxy-2-(hydroxymethyl)butyl] acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Acetic acid;[3,4-dihydroxy-2-(hydroxymethyl)butyl] acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid;[3,4-dihydroxy-2-(hydroxymethyl)butyl] acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to act as a substrate for esterases and other enzymes involved in ester metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A simpler ester with similar chemical properties but a different structure.
Butyl acetate: Another ester with a similar functional group but a different alkyl chain.
Methyl acetate: A smaller ester with similar reactivity but different physical properties.
Uniqueness
Acetic acid;[3,4-dihydroxy-2-(hydroxymethyl)butyl] acetate is unique due to its specific substitution pattern on the butyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other esters may not be suitable.
Propiedades
Número CAS |
123351-67-7 |
|---|---|
Fórmula molecular |
C13H26O11 |
Peso molecular |
358.34 g/mol |
Nombre IUPAC |
acetic acid;[3,4-dihydroxy-2-(hydroxymethyl)butyl] acetate |
InChI |
InChI=1S/C7H14O5.3C2H4O2/c1-5(10)12-4-6(2-8)7(11)3-9;3*1-2(3)4/h6-9,11H,2-4H2,1H3;3*1H3,(H,3,4) |
Clave InChI |
LSDJATNYIZKYFY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)OCC(CO)C(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


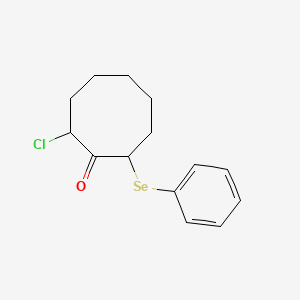

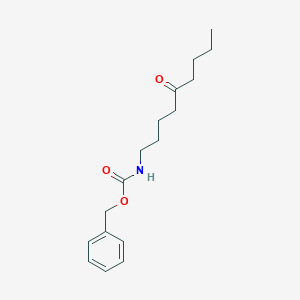

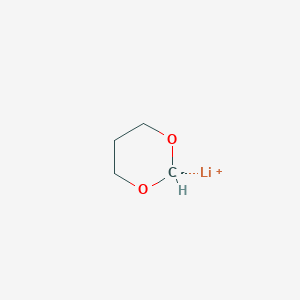
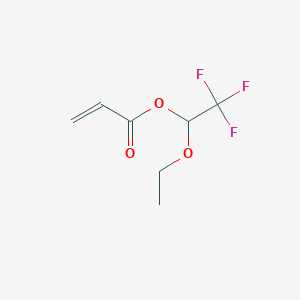
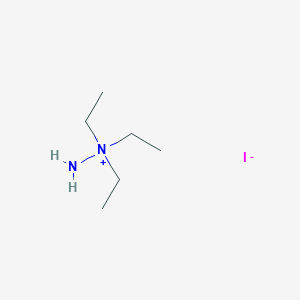
![3-Methoxy-3-[(prop-2-en-1-yl)oxy]prop-1-ene](/img/structure/B14306067.png)
![2-[2-(10-Oxophenanthren-9(10H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14306070.png)

![2,2-Dimethyl-3-[(4-methylpentan-2-yl)oxy]propan-1-ol](/img/structure/B14306087.png)
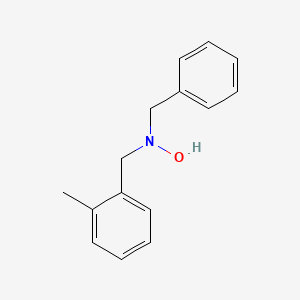
![4-[(Piperidin-1-yl)sulfanyl]morpholine](/img/structure/B14306111.png)
![3-{[4-Amino-6-(prop-1-en-2-yl)-1,3,5-triazin-2-yl]amino}phenol](/img/structure/B14306113.png)
